Tubulin polymerization-IN-45
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tubulin polymerization-IN-45 is a small molecule compound known for its ability to inhibit the polymerization of tubulin, a protein that is a key component of the microtubule network within cells. Microtubules are essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. By inhibiting tubulin polymerization, this compound disrupts these processes, making it a valuable tool in scientific research and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tubulin polymerization-IN-45 typically involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. The exact synthetic route can vary, but common steps include:
Formation of the Core Structure: This often involves the use of aromatic compounds and their functionalization through reactions such as nitration, reduction, and halogenation.
Coupling Reactions: Key intermediates are coupled using reagents like palladium catalysts in cross-coupling reactions (e.g., Suzuki or Heck reactions).
Final Functionalization: The final steps involve introducing specific functional groups that are critical for the compound’s activity, often through reactions like amination or esterification
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing purification techniques like crystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Tubulin polymerization-IN-45 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the compound
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
Tubulin polymerization-IN-45 has a wide range of applications in scientific research:
Chemistry: Used as a probe to study the dynamics of microtubule polymerization and depolymerization.
Biology: Helps in understanding cell division, intracellular transport, and the role of microtubules in maintaining cell shape.
Medicine: Investigated for its potential as an anticancer agent due to its ability to disrupt cell division.
Wirkmechanismus
Tubulin polymerization-IN-45 exerts its effects by binding to the tubulin protein, preventing it from polymerizing into microtubules. This disruption of microtubule formation interferes with essential cellular processes such as mitosis, leading to cell cycle arrest and apoptosis in rapidly dividing cells. The compound specifically targets the colchicine binding site on tubulin, which is crucial for its inhibitory activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Combretastatin A-4 (CA-4): A potent tubulin polymerization inhibitor with a similar mechanism of action.
Colchicine: Another well-known tubulin inhibitor that binds to the same site on tubulin.
Vinblastine: A microtubule-destabilizing agent used in cancer therapy .
Uniqueness
Tubulin polymerization-IN-45 is unique in its specific binding affinity and the structural modifications that enhance its stability and efficacy compared to other tubulin inhibitors. Its distinct chemical structure allows for better pharmacokinetic properties and reduced toxicity, making it a promising candidate for further development .
Eigenschaften
Molekularformel |
C20H18N4O3 |
---|---|
Molekulargewicht |
362.4 g/mol |
IUPAC-Name |
N-(2,5-dimethoxyphenyl)-3-(1H-indol-3-yl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C20H18N4O3/c1-26-12-7-8-19(27-2)17(9-12)22-20(25)18-10-16(23-24-18)14-11-21-15-6-4-3-5-13(14)15/h3-11,21H,1-2H3,(H,22,25)(H,23,24) |
InChI-Schlüssel |
IQZQYSAVOSGJFF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=NN2)C3=CNC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.